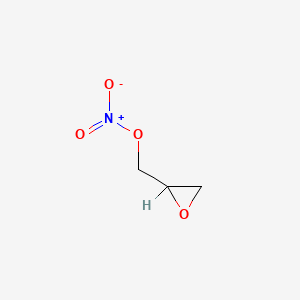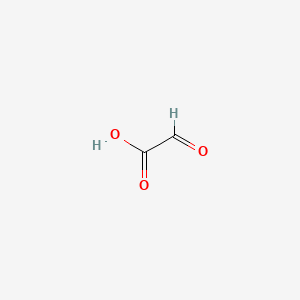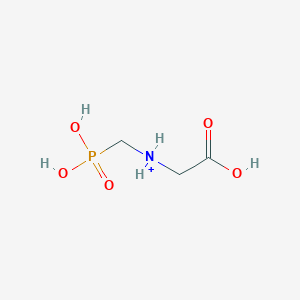
ファレカルシトリオール
概要
説明
Falecalcitriol is an analog of calcitriol, a form of vitamin D. It is known for its higher potency both in vivo and in vitro systems, and it has a longer duration of action compared to calcitriol . Falecalcitriol is primarily used in the treatment of conditions related to calcium and bone metabolism, such as secondary hyperparathyroidism .
科学的研究の応用
Falecalcitriol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the regulation of calcium and phosphate metabolism, the treatment of bone-related diseases, and the development of new therapeutic agents . In medicine, falecalcitriol is used to treat conditions such as secondary hyperparathyroidism and osteoporosis . Its role in promoting calcium absorption and preventing bone-thinning makes it a valuable compound in clinical research .
作用機序
Falecalcitriol exerts its effects by acting as an agonist of the vitamin D receptor (VDR). It binds to the VDR, which then interacts with specific DNA sequences called vitamin D response elements (VDREs) to regulate the expression of various genes . This regulation affects calcium and phosphate metabolism, leading to increased calcium absorption and improved bone health . The molecular targets and pathways involved in the action of falecalcitriol include the suppression of parathyroid hormone (PTH) secretion and the stimulation of fibroblast growth factor 23 (FGF23) production .
Safety and Hazards
Falecalcitriol is classified as having acute toxicity when orally ingested (Category 4, H302) . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water .
将来の方向性
生化学分析
Biochemical Properties
Falecalcitriol interacts with the Vitamin D Receptor (VDR), acting as a VDR agonist . This interaction plays a crucial role in its biochemical reactions. The VDR is a nuclear receptor that binds to specific regions of DNA and regulates gene expression . When Falecalcitriol binds to the VDR, it influences the transcription of various genes, thereby affecting numerous biological processes .
Cellular Effects
Falecalcitriol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Falecalcitriol has been found to suppress parathyroid hormone (PTH) levels in patients with moderate to severe secondary hyperparathyroidism .
Molecular Mechanism
Falecalcitriol exerts its effects at the molecular level through its interaction with the VDR . Upon binding to the VDR, Falecalcitriol influences the transcription of various genes, leading to changes in gene expression . This can result in the activation or inhibition of enzymes, alterations in cellular signaling pathways, and changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Falecalcitriol have been observed to change over time. For instance, Falecalcitriol has been found to be superior to alfacalcidol in suppressing PTH levels in patients with moderate to severe secondary hyperparathyroidism when administered in equivalent doses that maintain similar serum calcium levels .
Dosage Effects in Animal Models
The effects of Falecalcitriol have been studied in animal models, particularly in relation to dosage. Studies have shown that Falecalcitriol can suppress PTH over a wide dose range without significant changes in serum calcium .
Metabolic Pathways
Falecalcitriol is involved in the vitamin D metabolic pathway . It interacts with the VDR, influencing the transcription of various genes involved in this pathway . This can affect metabolic flux and metabolite levels, impacting various biological processes .
Subcellular Localization
The subcellular localization of Falecalcitriol is also an important aspect of its function. As a VDR agonist, Falecalcitriol is likely to be found in the nucleus where the VDR is located
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of falecalcitriol involves several steps, including the reaction of intermediates under specific conditions. One method involves the reaction of nickel chloride hexahydrate and zinc powder with an intermediate compound in pyridine, followed by a series of reactions involving diisopropylethylamine and methoxychloromethane . The process includes steps such as heating, cooling, and the use of inert gases to maintain reaction conditions.
Industrial Production Methods: Industrial production of falecalcitriol focuses on optimizing yield and safety. The process involves the use of cost-effective raw materials and simplified reaction steps to reduce costs and improve safety . The production method ensures that the final product meets the required purity and potency standards.
化学反応の分析
Types of Reactions: Falecalcitriol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of falecalcitriol include nickel chloride hexahydrate, zinc powder, diisopropylethylamine, and methoxychloromethane . The reactions are typically carried out under controlled temperatures and inert gas conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions involving falecalcitriol include various intermediates that are further processed to obtain the final compound. These intermediates are crucial for the stepwise synthesis of falecalcitriol .
類似化合物との比較
Similar Compounds: Falecalcitriol is similar to other vitamin D analogs, such as calcitriol, alfacalcidol, maxacalcitol, paricalcitol, and doxercalciferol . These compounds share structural similarities and are used to treat similar conditions related to calcium and bone metabolism.
Uniqueness: What sets falecalcitriol apart from other similar compounds is its higher potency and longer duration of action . It is designed to escape from the metabolism of CYP24A1, which allows it to retain its biological activity for a longer period . This makes falecalcitriol a more effective option for treating conditions like secondary hyperparathyroidism, where sustained action is beneficial.
特性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYGGHVSFMUHLH-UUSULHAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027560 | |
| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83805-11-2 | |
| Record name | Falecalcitriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83805-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Falecalcitriol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FALECALCITRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70A8514T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does falecalcitriol interact with its target, the vitamin D receptor (VDR)?
A1: Falecalcitriol, like other active vitamin D analogs, binds to the vitamin D receptor (VDR) in the nucleus of target cells [, , , ]. This binding activates the VDR, enabling it to interact with specific DNA sequences and regulate the expression of target genes [].
Q2: What are the downstream effects of falecalcitriol binding to the VDR?
A2: Falecalcitriol binding to the VDR primarily influences calcium and phosphorus homeostasis, and bone metabolism [, , , ]. It promotes intestinal calcium absorption, enhances bone mineralization, suppresses parathyroid hormone (PTH) synthesis and secretion, and regulates cell growth and differentiation in various tissues [, , , , ].
Q3: Is the interaction of falecalcitriol with the VDR different compared to other vitamin D analogs?
A3: Falecalcitriol demonstrates higher potency and longer-lasting effects compared to some other analogs, such as calcitriol [, , , , ]. This enhanced activity is likely due to differences in its metabolism, specifically its resistance to inactivation by the enzyme CYP24 and its conversion to a still-active metabolite, F6-1,23S,25(OH)3 vitamin D3 [, , ].
Q4: What is the molecular formula and weight of falecalcitriol?
A4: Falecalcitriol (also known as 1,25(OH)2 26,27-F6 D(3)) has the molecular formula C27H40F6O3 and a molecular weight of 522.58 g/mol [, , ].
Q5: Are there any studies on the stability of falecalcitriol under various storage conditions?
A5: Limited information is available in the provided research articles regarding the stability of falecalcitriol under various storage conditions. Further research is needed to assess its stability profile.
Q6: How is falecalcitriol absorbed, distributed, metabolized, and excreted (ADME) in the body?
A6: Falecalcitriol is primarily administered orally [, , , , , ]. It is metabolized by the enzyme CYP24, but unlike calcitriol, it is converted to F6-1,23S,25(OH)3 vitamin D3, which retains biological activity [, ]. This altered metabolism contributes to its potent and prolonged effects [, ]. More research is needed to fully characterize its ADME profile.
Q7: What is the evidence for the efficacy of falecalcitriol in treating secondary hyperparathyroidism (SHPT)?
A7: Multiple clinical trials demonstrate that falecalcitriol effectively suppresses PTH levels in hemodialysis patients with SHPT [, , , , , , , , ]. These studies indicate its potential as a valuable treatment option for managing SHPT in this patient population [, , , , , , ].
Q8: Has falecalcitriol been studied for applications beyond SHPT?
A8: Yes, research suggests that falecalcitriol may also be beneficial for treating other conditions like hypoparathyroidism and plaque psoriasis [, , ]. Further research is necessary to fully understand its potential in these areas.
Q9: What are the potential side effects of falecalcitriol treatment?
A9: While generally well-tolerated, falecalcitriol, like other vitamin D analogs, can cause hypercalcemia, particularly at higher doses [, , , , ]. Careful monitoring of serum calcium levels is essential during treatment [, , ].
Q10: Are there any specific drug delivery strategies being explored for falecalcitriol?
A10: While the provided research focuses primarily on oral administration, future investigations could explore alternative drug delivery systems for falecalcitriol to improve its therapeutic index and target specific tissues.
Q11: What are some of the key research tools and resources for studying falecalcitriol?
A11: Key research tools include cell-based assays, animal models, clinical trials, and analytical techniques like HPLC [, , ]. Access to these resources is crucial for advancing our understanding of falecalcitriol's therapeutic potential and developing safe and effective treatment strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)


![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)
![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)